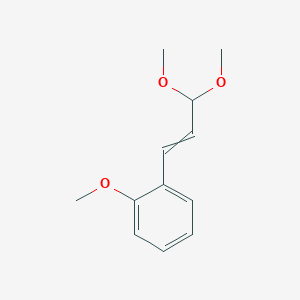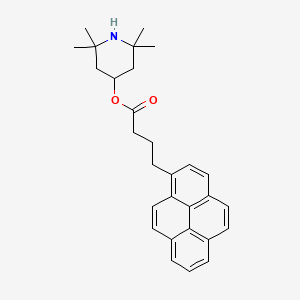
4,4'-(1,2-Phenylene)dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2-Phenylene)dipyridine: is an organic compound that belongs to the class of dipyridines It is characterized by the presence of two pyridine rings connected through a 1,2-phenylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Phenylene)dipyridine typically involves the reaction of pyridine derivatives with a suitable phenylene precursor. One common method is the condensation reaction between 4-bromopyridine and 1,2-dibromobenzene in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(1,2-Phenylene)dipyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4,4’-(1,2-Phenylene)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups onto the pyridine rings.
科学的研究の応用
Chemistry: 4,4’-(1,2-Phenylene)dipyridine is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique structural and functional properties
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its luminescent properties. It can be used in imaging and sensing applications to detect specific biomolecules.
Medicine: The compound’s ability to interact with metal ions makes it a candidate for developing metal-based drugs. Research is ongoing to explore its potential in therapeutic applications, including anticancer and antimicrobial agents.
Industry: In the industrial sector, 4,4’-(1,2-Phenylene)dipyridine is used in the development of advanced materials, such as polymers and electronic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
作用機序
The mechanism by which 4,4’-(1,2-Phenylene)dipyridine exerts its effects is primarily through its interaction with metal ions. The compound can coordinate with metal centers, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can enhance the reactivity of metal catalysts, while in biological systems, it can modulate the activity of metal-dependent enzymes.
類似化合物との比較
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine: This compound has similar structural features but includes fluorine atoms, which can alter its electronic properties and reactivity.
4,4’-(Sulfonylbis(4,1-phenylene))dipyridine: The presence of a sulfonyl group introduces different chemical properties, making it suitable for specific applications in materials science and medicine.
Uniqueness: 4,4’-(1,2-Phenylene)dipyridine is unique due to its specific phenylene linkage, which imparts distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a wide range of metal ions, making it versatile for various scientific and industrial applications.
特性
CAS番号 |
170165-80-7 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC名 |
4-(2-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C16H12N2/c1-2-4-16(14-7-11-18-12-8-14)15(3-1)13-5-9-17-10-6-13/h1-12H |
InChIキー |
VBEAFJMJDDWBDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


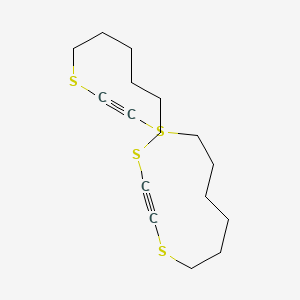
![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)
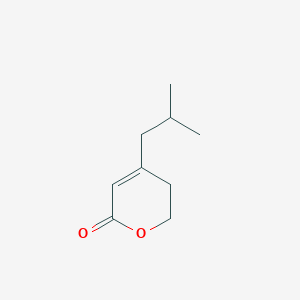
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)
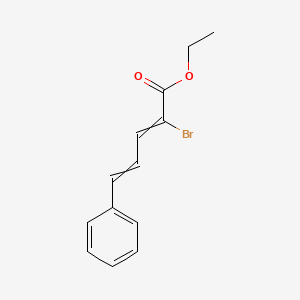
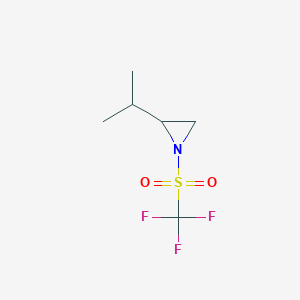
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
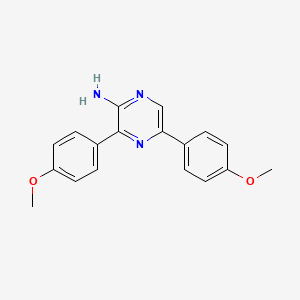


![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
